molecular formula C13H10F3N3OS B2501251 N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 866155-06-8

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2501251
CAS No.: 866155-06-8
M. Wt: 313.3
InChI Key: BXQWXRRSPQYRML-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide is a synthetic organic compound with the molecular formula C13H10F3N3OS This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group and a trifluoromethyl-substituted benzene ring attached to a carboxamide group

Mechanism of Action

Target of Action

The primary target of this compound is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. By interacting with this receptor, the compound can influence vascular development and homeostasis.

Mode of Action

It is known to interact with its target, the angiopoietin-1 receptor, potentially altering its function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by a methylsulfanyl group using reagents like methylthiolate.

    Formation of the Benzene Ring: The trifluoromethyl-substituted benzene ring is typically synthesized separately through electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzene derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as thiolates, amines, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as high thermal stability and resistance to oxidation.

Comparison with Similar Compounds

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide can be compared with other similar compounds, such as:

    N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(chloromethyl)benzenecarboxamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group, which may alter its reactivity and biological activity.

    N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(methyl)benzenecarboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its chemical stability and interaction with biological targets.

    N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(nitro)benzenecarboxamide: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the trifluoromethyl group and the methylsulfanyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylsulfanylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c1-21-12-17-6-5-10(19-12)18-11(20)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQWXRRSPQYRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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